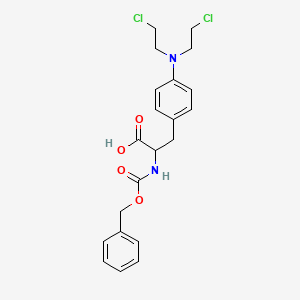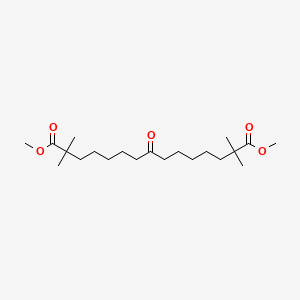![molecular formula C26H16BrNO B14008817 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one CAS No. 3405-17-2](/img/structure/B14008817.png)
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one is a complex organic compound that belongs to the class of fluorene derivatives. Fluorene compounds are known for their unique structural properties, which include a fused tricyclic system. This particular compound is characterized by the presence of a bromine atom at the 9th position of the fluorene ring and an amino group attached to another fluorene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one typically involves the bromination of fluorene derivatives followed by amination. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a catalyst such as boron trifluoride etherate (BF3·Et2O). The reaction is carried out in a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Boron Trifluoride Etherate (BF3·Et2O): Used as a catalyst.
Dichloromethane (CH2Cl2): Common solvent for reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination with NBS typically yields brominated fluorene derivatives .
Aplicaciones Científicas De Investigación
2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Photoconductors: Utilized in the production of photoconductive materials for various applications.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in its reactivity and binding properties. The compound can form various intermediates, such as allene carbocations, which facilitate its reactions .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) Derivatives: These compounds share the fluorene core structure but differ in functional groups.
9-Substituted Fluorene Derivatives: Compounds with different substituents at the 9th position of the fluorene ring.
Propiedades
Número CAS |
3405-17-2 |
|---|---|
Fórmula molecular |
C26H16BrNO |
Peso molecular |
438.3 g/mol |
Nombre IUPAC |
2-[(9-bromofluoren-9-yl)amino]fluoren-9-one |
InChI |
InChI=1S/C26H16BrNO/c27-26(23-11-5-3-8-19(23)20-9-4-6-12-24(20)26)28-16-13-14-18-17-7-1-2-10-21(17)25(29)22(18)15-16/h1-15,28H |
Clave InChI |
WRQYQFOLTSSEHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)NC4(C5=CC=CC=C5C6=CC=CC=C64)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


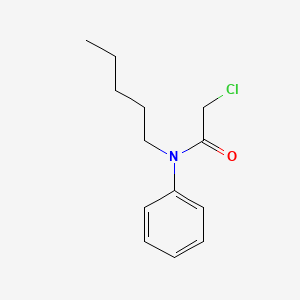

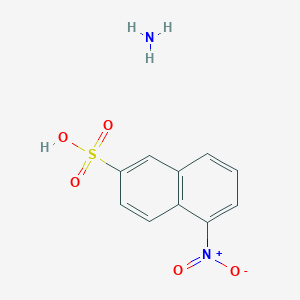
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
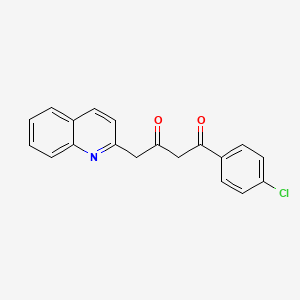
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
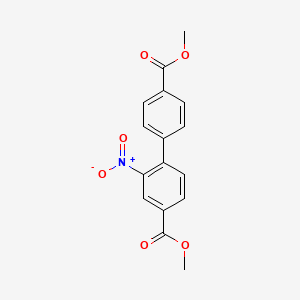
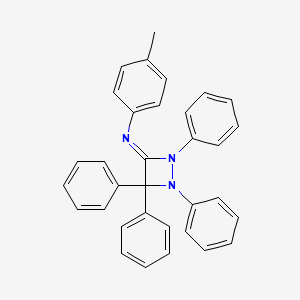

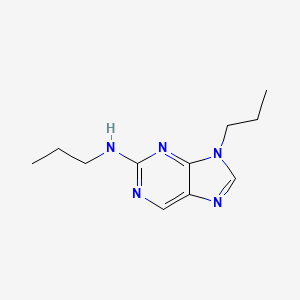
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
